1H-Indole, 3,3'-methylenebis[5-methoxy-
Overview
Description
1H-Indole, 3,3’-methylenebis[5-methoxy-] is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
The synthesis of 1H-Indole, 3,3’-methylenebis[5-methoxy-] typically involves the reaction of indole with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent mixture of ethanol and water under nitrogen protection. The process involves the addition of formaldehyde to the indole solution, followed by stirring at room temperature for 24 hours. The resulting product is then purified through recrystallization using solvents like methanol and ethyl acetate .
Chemical Reactions Analysis
1H-Indole, 3,3’-methylenebis[5-methoxy-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole products.
Substitution: Electrophilic substitution reactions are common for indole derivatives, where reagents like halogens or nitro groups can be introduced under specific conditions
Scientific Research Applications
1H-Indole, 3,3’-methylenebis[5-methoxy-] has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various biologically active molecules and complex heterocyclic compounds.
Biology: The compound is used in the study of cell biology and as a tool for investigating biological pathways.
Medicine: Indole derivatives, including 1H-Indole, 3,3’-methylenebis[5-methoxy-], are explored for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1H-Indole, 3,3’-methylenebis[5-methoxy-] involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain kinases or interact with DNA to exert their biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
1H-Indole, 3,3’-methylenebis[5-methoxy-] can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of 1H-Indole, 3,3’-methylenebis[5-methoxy-] lies in its specific structure, which allows for unique interactions and applications in various fields .
Properties
IUPAC Name |
5-methoxy-3-[(5-methoxy-1H-indol-3-yl)methyl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-22-14-3-5-18-16(8-14)12(10-20-18)7-13-11-21-19-6-4-15(23-2)9-17(13)19/h3-6,8-11,20-21H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPGESPWPBXUEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC3=CNC4=C3C=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433183 | |
Record name | 1H-Indole, 3,3'-methylenebis[5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215997-98-1 | |
Record name | 1H-Indole, 3,3'-methylenebis[5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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